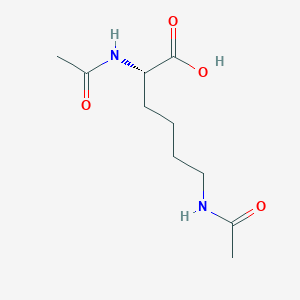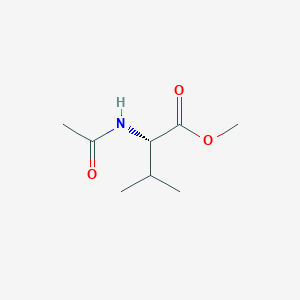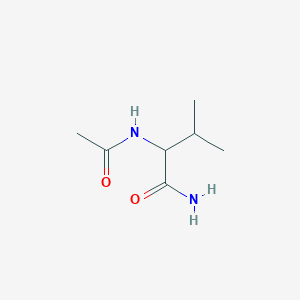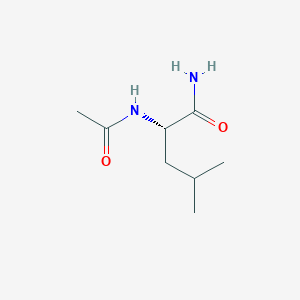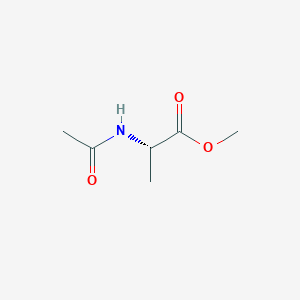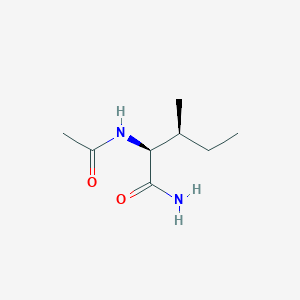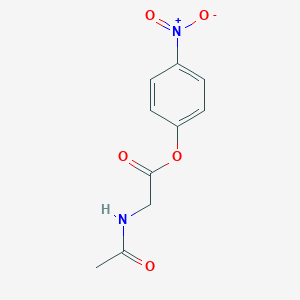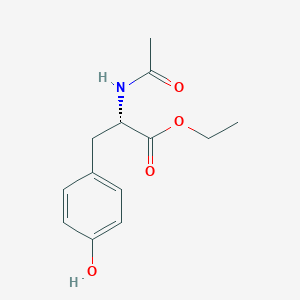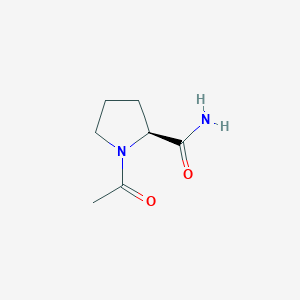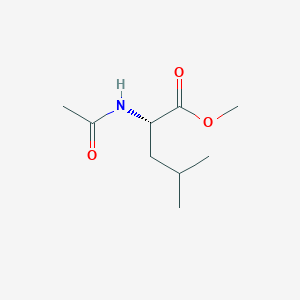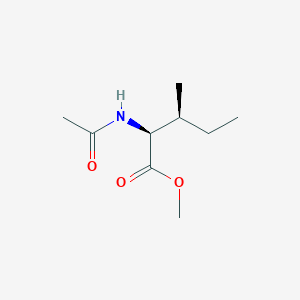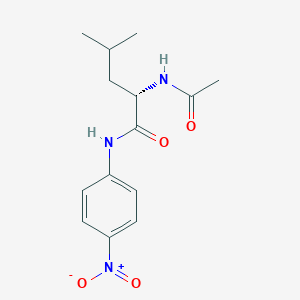
Acetyl-Cys(dodecyl) chloromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethyl ketone used primarily in proteomics research. It is known for its effectiveness against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . The compound has the molecular formula C18H34ClNO2S and a molecular weight of 363.99 .
Mechanism of Action
Target of Action
Acetyl-Cys(dodecyl) chloromethyl ketone is a potent cytotoxic chloromethylketone . It is primarily used against human-lineage and T-lineage acute lymphoblastic leukemia cell lines
Result of Action
The primary result of the action of this compound is cytotoxicity, specifically against human-lineage and T-lineage acute lymphoblastic leukemia cell lines . This leads to the death of these cells, which can be beneficial in the treatment of leukemia.
Biochemical Analysis
Cellular Effects
Acetyl-Cys(dodecyl) chloromethyl ketone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and degradation .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of Acetyl-Cys(dodecyl) chloromethyl ketone involves several steps, typically starting with the preparation of the dodecyl cysteine derivative. This is followed by acetylation and chloromethylation reactions under controlled conditions. The industrial production methods often involve the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Acetyl-Cys(dodecyl) chloromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetyl-Cys(dodecyl) chloromethyl ketone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in proteomics research, where it is used to study protein interactions and functions. The compound’s cytotoxic properties make it valuable in cancer research, especially in studying acute lymphoblastic leukemia cell lines . Additionally, it is used in the development of new therapeutic agents and in various biochemical assays .
Comparison with Similar Compounds
Acetyl-Cys(dodecyl) chloromethyl ketone is unique due to its specific structure and potent cytotoxic properties. Similar compounds include:
Acetyl-Cys(ethyl) chloromethyl ketone: A shorter-chain analog with similar cytotoxic properties but different solubility and reactivity profiles.
Acetyl-Cys(hexyl) chloromethyl ketone: A medium-chain analog with intermediate properties between the ethyl and dodecyl derivatives.
Acetyl-Cys(octyl) chloromethyl ketone: Another analog with a longer chain, offering different pharmacokinetic and pharmacodynamic properties. These compounds share similar mechanisms of action but differ in their physical and chemical properties, affecting their applications and effectiveness in various research contexts.
Properties
IUPAC Name |
N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZFJUPCKFQRI-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432059 |
Source


|
| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253589-60-5 |
Source


|
| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

